4-(1-Cyano-1-methylethyl)-3-fluorobenzonitrile
Overview
Description
4-(1-Cyano-1-methylethyl)-3-fluorobenzonitrile is an organic compound with a complex structure that includes a cyano group, a fluorine atom, and a benzonitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Cyano-1-methylethyl)-3-fluorobenzonitrile typically involves multi-step organic reactions. One common method includes the reaction of 3-fluorobenzonitrile with isobutyronitrile in the presence of a suitable catalyst under controlled conditions. The reaction conditions often involve elevated temperatures and the use of solvents like dimethyl sulfoxide (DMSO) to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
4-(1-Cyano-1-methylethyl)-3-fluorobenzonitrile undergoes various types of chemical reactions, including:
Nucleophilic Substitution: This compound can participate in nucleophilic substitution reactions, where the cyano group or the fluorine atom is replaced by other nucleophiles.
Radical Reactions: It can also undergo radical reactions, particularly involving the cyano group, leading to the formation of various radical intermediates.
Common Reagents and Conditions
Common reagents used in these reactions include potassium cyanide, nitroalkanes, and various radical initiators. The reactions are typically carried out in solvents like DMSO under controlled temperatures to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions may yield substituted benzonitriles, while radical reactions can produce complex cyclic compounds .
Scientific Research Applications
4-(1-Cyano-1-methylethyl)-3-fluorobenzonitrile has several applications in scientific research:
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(1-Cyano-1-methylethyl)-3-fluorobenzonitrile involves its interaction with various molecular targets. The cyano group and fluorine atom play crucial roles in its reactivity and binding affinity to specific enzymes or receptors. The compound can undergo homolytic substitution reactions, where radicals are formed and interact with other molecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-(1-Cyano-1-methylethyl)azocarboxamide: This compound shares the cyano and isopropyl groups but differs in its overall structure and reactivity.
2,2′-Azobis (2-methylpropionate): Another compound with similar radical-forming properties but used primarily as a polymerization initiator.
Uniqueness
4-(1-Cyano-1-methylethyl)-3-fluorobenzonitrile is unique due to the presence of both a cyano group and a fluorine atom on the benzonitrile ring, which imparts distinct chemical properties and reactivity. This combination makes it particularly valuable in designing molecules with specific biological activities and industrial applications .
Properties
IUPAC Name |
4-(2-cyanopropan-2-yl)-3-fluorobenzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9FN2/c1-11(2,7-14)9-4-3-8(6-13)5-10(9)12/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBLRYJBJRCZLJF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#N)C1=C(C=C(C=C1)C#N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9FN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.